5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole
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Overview
Description
“5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds that contain a five-membered ring which has two nitrogen atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. Attached to this ring is a 4-methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) group at the 4-position . The compound also has a chlorine atom attached, as indicated by the “5-Chloro” in its name .Scientific Research Applications
Corrosion Inhibition
5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole derivatives have been studied as corrosion inhibitors. For instance, derivatives like 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole have shown significant effectiveness in protecting mild steel in acidic environments. These compounds exhibit mixed-type inhibition and their adsorption on metal surfaces follows the Langmuir isotherm model. This is supported by both experimental studies and computational simulations (Attou et al., 2020).
Synthesis and Chemical Properties
This compound is involved in various chemical reactions, including Suzuki-Miyaura coupling reactions. These reactions are significant in creating different thiadiazole derivatives with potential applications in various fields. For example, 3,5-dichloro-1,2,4-thiadiazole can react with arylboronic acids under different conditions to form various thiadiazole derivatives (Farahat & Boykin, 2012).
Fluorescence Properties
The compound and its derivatives have been explored for their fluorescence properties. These properties are beneficial in the development of fluorescent materials and sensors. The study of the fluorescence characteristics of these compounds helps in understanding their potential applications in materials science (Li et al., 2017).
Antimicrobial Properties
Thiadiazole derivatives have been synthesized and evaluated for antimicrobial activities. Derivatives like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole show moderate activity against pathogenic bacterial and fungal strains. This opens up possibilities for their use in developing new antimicrobial agents (Sah et al., 2014).
Cancer Research
Some derivatives of this compound have been studied for their anticancer activities. The exploration of these compounds in inhibiting the growth of various cancer cell lines signifies their potential in cancer research and therapy (Kumar et al., 2010).
Future Directions
The future directions for research on “5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in thiadiazole derivatives in medicinal chemistry , this compound could be a valuable target for future studies.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been predicted through in silico methods . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the biological activities of similar compounds , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQDELZNYPOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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